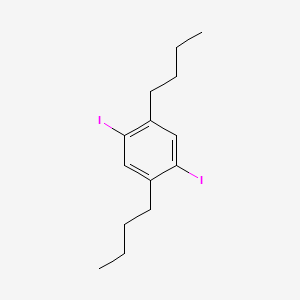
1,4-Dibutyl-2,5-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibutyl-2,5-diiodobenzene is an organic compound that belongs to the class of diiodobenzenes It is characterized by the presence of two iodine atoms attached to a benzene ring at the 2 and 5 positions, and two butyl groups attached at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutyl-2,5-diiodobenzene typically involves the iodination of 1,4-dibutylbenzene. This can be achieved through the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 20-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibutyl-2,5-diiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,4-Dibutyl-2,5-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is employed in the production of advanced materials, including polymers and liquid crystals. Its unique properties make it suitable for use in electronic and optoelectronic devices.
Mecanismo De Acción
The mechanism by which 1,4-Dibutyl-2,5-diiodobenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid.
Comparación Con Compuestos Similares
1,4-Dibutyl-2,5-diiodobenzene can be compared with other diiodobenzenes such as:
1,4-Diiodobenzene: Lacks the butyl groups, making it less hydrophobic and potentially less reactive in certain reactions.
1,4-Didodecyl-2,5-diiodobenzene: Contains longer alkyl chains, which can influence its solubility and reactivity.
1,4-Dibromo-2,5-diiodobenzene: Contains bromine atoms in addition to iodine, which can affect its chemical behavior and reactivity.
Propiedades
Número CAS |
213700-06-2 |
|---|---|
Fórmula molecular |
C14H20I2 |
Peso molecular |
442.12 g/mol |
Nombre IUPAC |
1,4-dibutyl-2,5-diiodobenzene |
InChI |
InChI=1S/C14H20I2/c1-3-5-7-11-9-14(16)12(8-6-4-2)10-13(11)15/h9-10H,3-8H2,1-2H3 |
Clave InChI |
OUUUSNMXKNGYBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1I)CCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
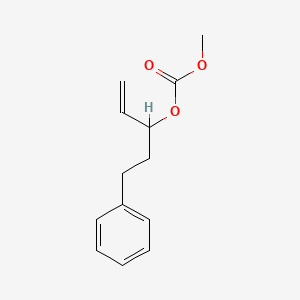
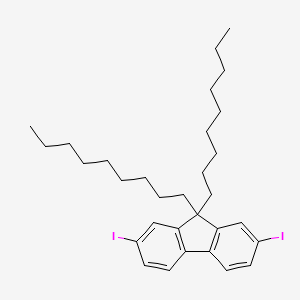

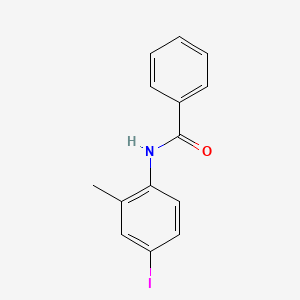

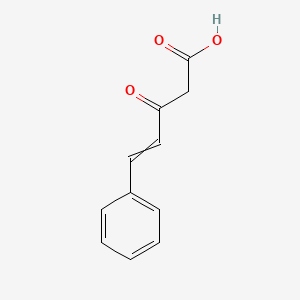
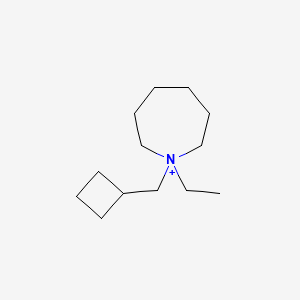
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
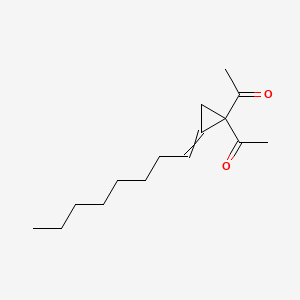
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
